5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Description
This compound belongs to a class of pyrimidine-carboxamide derivatives with a 1,3,4-thiadiazole substituent. Its structure includes a pyrimidine core substituted with a chlorine atom at position 5, a 2-methylbenzylsulfanyl group at position 2, and a carboxamide linkage to a 5-methyl-1,3,4-thiadiazol-2-yl moiety.
Properties
Molecular Formula |
C16H14ClN5OS2 |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
5-chloro-2-[(2-methylphenyl)methylsulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5OS2/c1-9-5-3-4-6-11(9)8-24-15-18-7-12(17)13(19-15)14(23)20-16-22-21-10(2)25-16/h3-7H,8H2,1-2H3,(H,20,22,23) |
InChI Key |
KAMXIVZNVFDQIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=NN=C(S3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine core is typically constructed via cyclocondensation of thiourea with β-ketoesters. For example, ethyl acetoacetate reacts with thiourea in the presence of hydrochloric acid to form 2-thiouracil derivatives. Subsequent chlorination at position 5 using phosphorus oxychloride (POCl₃) yields 5-chloro-2-thiouracil-4-carboxylic acid.
Reaction Conditions :
-
Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Temperature: 80–100°C under reflux.
-
Catalyst: Triethylamine (Et₃N) or pyridine.
Isolation and Purification
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >85% purity. Analytical data (NMR, HPLC) confirm the absence of unreacted starting materials.
S-Alkylation to Introduce the 2-Methylbenzylsulfanyl Group
Nucleophilic Substitution
Intermediate A undergoes S-alkylation with 2-methylbenzyl bromide in a polar aprotic solvent. The thiolate anion attacks the benzyl bromide, displacing bromide:
-
Solvent: DMF or acetonitrile.
-
Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Temperature: 60°C for 6–8 hours.
-
Yield: 70–78%.
Challenges and Mitigations
-
Competitive Oxidation : Thioethers may oxidize to sulfones; thus, reactions are conducted under inert nitrogen atmospheres.
-
Steric Hindrance : Bulkier bases (e.g., NaH) improve reaction efficiency for hindered substrates.
Amidation with 5-Methyl-1,3,4-Thiadiazol-2-amine
Carboxylic Acid Activation
The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂:
Conditions :
-
Solvent: Anhydrous DCM.
-
Temperature: 0°C to room temperature.
-
Duration: 2–4 hours.
Coupling Reaction
The acyl chloride reacts with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent (e.g., EDCl/HOBt):
-
Solvent: Tetrahydrofuran (THF) or ethyl acetate.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Temperature: 0°C to room temperature.
-
Yield: 65–72%.
Alternative Synthetic Routes and Innovations
Microwave-Assisted Cyclization
Inspired by methodologies for analogous nitroheterocycles, microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes. For example, cyclocondensation of thiourea with β-ketoesters under microwave conditions (150°C, 10 minutes) improves yield by 15–20% compared to conventional heating.
Solubility-Enhancing Strategies
Chalcone intermediates (precursors to pyrimidines) exhibit poor aqueous solubility. Quantum mechanical calculations (DFT) guide the design of derivatives with lower free energy of solvation, enhancing synthetic feasibility.
Quality Control and Characterization
Analytical Techniques
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific protein targets or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in the sulfanyl/sulfonyl groups, aromatic substituents, or thiadiazole moieties. Key differences in physicochemical properties and biological activities (where available) are highlighted.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity to reported analogs.
Key Observations:
Sulfanyl vs. Sulfonyl Groups: The target compound features a sulfanyl (-S-) group, while its analog in has a sulfonyl (-SO₂-) group.
In contrast, the 4-fluorobenzyl substituent in adds electronegativity, which could influence electronic interactions in biological targets.
Thiadiazole Modifications :
- Compounds with dual thiadiazole moieties (e.g., ) or alkyl-substituted thiadiazoles (e.g., ) show increased molecular weight and complexity, which may impact pharmacokinetic properties such as metabolic stability.
Carboxamide Linkers: The carboxamide group in all compounds facilitates hydrogen bonding with target proteins. For example, 4-(dimethylsulfamoyl)benzamide in introduces a sulfonamide group, a known pharmacophore in carbonic anhydrase inhibitors .
Biological Activity
5-Chloro-2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and its systematic name reflects its complex structure involving a pyrimidine ring, a thiadiazole moiety, and a sulfanyl group. The presence of chlorine and sulfur atoms in its structure may contribute to its biological properties.
Research indicates that compounds similar to 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide exhibit various mechanisms of action:
- Antimicrobial Activity : Some studies suggest that related compounds have shown significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary data indicate potential anticancer activity through the inhibition of specific pathways involved in cell proliferation.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory effects by modulating cytokine production.
Biological Activity Data
The following table summarizes key biological activities reported for the compound and related derivatives:
Case Studies
- Anticancer Activity : In a study assessing the cytotoxic effects of various thiadiazole derivatives, 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide was tested against human cancer cell lines (MCF-7 and HCT116). Results indicated a dose-dependent cytotoxic effect with IC50 values suggesting moderate potency compared to standard chemotherapeutics .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent .
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound's derivatives. Key findings include:
Q & A
Q. What are the established synthetic routes for 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazide with CS₂ under basic conditions .
- Step 2 : Introduction of the pyrimidine-carboxamide core by coupling 5-methyl-1,3,4-thiadiazol-2-amine with a functionalized pyrimidine intermediate.
- Step 3 : Sulfur alkylation using 2-methylbenzyl thiol to attach the [(2-methylbenzyl)sulfanyl] group.
Key reagents include DCC (dicyclohexylcarbodiimide) for amide bond formation and NaH for deprotonation during coupling . Reactions are monitored via TLC and characterized by NMR and MS .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons, δ 2.5 ppm for methyl groups) and IR (C=O stretch ~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H⁺] at m/z 447.05) .
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies optimize the yield of the sulfanyl alkylation step in synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiol group .
- Temperature Control : Reactions performed at 60–80°C to balance reactivity and side-product formation .
- Catalysis : Use of K₂CO₃ or Cs₂CO₃ as bases to deprotonate thiols, improving reaction efficiency .
Yield improvements (from 60% to 85%) are validated via GC-MS and isolated yields .
Q. How do structural modifications to the thiadiazole or pyrimidine rings affect biological activity?
- Methodological Answer :
- Thiadiazole Modifications : Replacement of 5-methyl with electron-withdrawing groups (e.g., Cl) increases antimicrobial potency by enhancing membrane permeability .
- Pyrimidine Substitutions : Adding hydrophobic groups (e.g., trifluoromethyl) improves target binding in kinase inhibition assays .
- Data Table :
| Modification | Bioassay (IC₅₀, μM) | Target |
|---|---|---|
| 5-Methyl (parent) | 12.4 ± 1.2 | EGFR Kinase |
| 5-Chloro | 8.7 ± 0.9 | EGFR Kinase |
| 4-Trifluoromethyl | 6.3 ± 0.5 | PI3K/AKT Pathway |
| Source: . |
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Assay Conditions : Validate in vitro results using physiologically relevant media (e.g., serum-containing buffers) to mimic in vivo environments .
- Metabolic Stability : Perform microsomal stability assays (e.g., liver microsomes) to identify rapid degradation pathways .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models to adjust dosing regimens .
Contradictions often arise from poor solubility or off-target effects, addressed via prodrug strategies or formulation optimization .
Experimental Design & Data Analysis
Q. What in vitro models are appropriate for evaluating anticancer activity?
- Methodological Answer :
- Cell Lines : Use NCI-60 panels for broad screening or patient-derived xenograft (PDX) cells for specificity .
- Assay Protocols :
- MTT assays (48–72 hr exposure) to measure cytotoxicity.
- Western blotting for target validation (e.g., phosphorylated EGFR or AKT) .
- Dose-Response Analysis : EC₅₀ values calculated using GraphPad Prism with nonlinear regression models .
Q. How can reaction mechanisms for sulfanyl group oxidation be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λ = 260 nm for sulfoxide formation) .
- Isotopic Labeling : Use ³⁴S-labeled thiols to track sulfur oxidation pathways via MS .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to identify transition states and intermediates .
Data Contradiction Analysis
Q. Why do different studies report varying IC₅₀ values for the same target?
- Methodological Answer :
- Assay Variability : Differences in cell passage number, serum concentration, or incubation time .
- Compound Purity : Impurities >5% (e.g., unreacted intermediates) skew dose-response curves .
- Normalization : Use internal controls (e.g., staurosporine for kinase assays) to standardize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
